Daphnetin-8-glucoside

Description

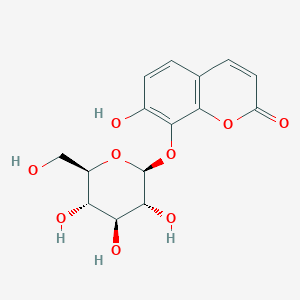

Structure

2D Structure

3D Structure

Properties

CAS No. |

20853-56-9 |

|---|---|

Molecular Formula |

C15H16O9 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

7-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C15H16O9/c16-5-8-10(19)11(20)12(21)15(22-8)24-14-7(17)3-1-6-2-4-9(18)23-13(6)14/h1-4,8,10-12,15-17,19-21H,5H2/t8-,10-,11+,12-,15+/m1/s1 |

InChI Key |

MMPBHSBVPREJQC-GCJOFGIHSA-N |

SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Other CAS No. |

20853-56-9 |

Synonyms |

daphnetin-8-glucoside |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Profiling of Daphnetin 8 Glucoside

Botanical Sources and Species-Specific Distribution

Daphnetin-8-glucoside is primarily associated with the Thymelaeaceae family, particularly the Daphne genus. biosynth.comcymitquimica.com However, its presence is not limited to this family, as it has been identified in other plant groups as well.

Daphne Genus Species

The Daphne genus, comprising 70 to 95 species of shrubs, is a prominent source of this compound. frontiersin.org Various species within this genus have been found to contain this compound. For instance, it is derived from Daphne odora, where it is formed from daphnetin-7-glucoside (daphnin). frontiersin.orgresearchgate.net

Other Daphne species reported to contain this compound include:

Daphne acuminata researchgate.netthieme-connect.com

Daphne acutiloba

Daphne genkwa researchgate.net

Daphne gnidium frontiersin.orgresearchgate.net

Daphne oleoides frontiersin.orgresearchgate.net

Daphne papyracea researchgate.netnih.gov

Daphne pedunculata researchgate.netresearchgate.net

Daphne retusa researchgate.net

Daphne sericea researchgate.net

Daphne tangutica frontiersin.orgwikidata.org

Table 1: Presence of this compound in Daphne Species

| Species | Presence of this compound | Reference |

|---|---|---|

| Daphne odora | Yes | frontiersin.orgresearchgate.net |

| Daphne acuminata | Yes | researchgate.netthieme-connect.com |

| Daphne acutiloba | Yes | scribd.com |

| Daphne genkwa | Yes | researchgate.net |

| Daphne gnidium | Yes | frontiersin.orgresearchgate.net |

| Daphne oleoides | Yes | frontiersin.orgresearchgate.net |

| Daphne papyracea | Yes | researchgate.netnih.gov |

| Daphne pedunculata | Yes | researchgate.netresearchgate.net |

| Daphne retusa | Yes | researchgate.net |

| Daphne sericea | Yes | researchgate.net |

Identification in Other Plant Families and Genera

Beyond the Daphne genus, this compound has been identified in other plant families. It has been reported in Wikstroemia indica, another member of the Thymelaeaceae family. targetmol.comtargetmol.cn Additionally, it has been found in Berchemia pakistanica and Cruciata taurica. nih.gov The presence of daphnetin (B354214) and its derivatives has also been noted in the Juncaceae family, highlighting its broader distribution. scispace.com

Intra-Plant Localization and Chemotaxonomic Implications

The distribution of this compound can vary within a single plant. In Daphne genkwa, it has been isolated from the aerial parts. researchgate.net Similarly, the aerial parts of Daphne papyracea and Daphne pedunculata are known to contain this compound. researchgate.net In Daphne acuminata, it has been extracted from the above-ground parts of the plant. thieme-connect.com

The presence and distribution of coumarins like this compound have chemotaxonomic significance. The pattern of these secondary metabolites can help in the classification and differentiation of plant species. For example, the distinct coumarin (B35378) profiles observed between different populations of Daphne oleoides suggest a tendency for infraspecific chemovariability, likely influenced by geographic isolation and environmental factors. researchgate.net

Co-occurrence with Related Coumarin Glycosides

This compound is often found alongside other related coumarin compounds. In many Daphne species, it co-occurs with its precursor, daphnin (B190904) (daphnetin-7-glucoside). frontiersin.orgceon.rs In Daphne odora, an enzyme facilitates the conversion of daphnin to the more energetically stable this compound. wikipedia.org

Other simple coumarins frequently found with this compound in Daphne species include daphnetin, umbelliferone (B1683723), and esculin. frontiersin.orgceon.rs Dimeric and trimeric coumarins such as daphnoretin, rutarensin, and triumbellin have also been identified in these plants. frontiersin.orgresearchgate.net In Daphne gnidium, daphnetin-8-O-glucoside has been found with 6'-acetoxy-daphnetin-8-O-β-D-glucoside. researchgate.net Furthermore, a di-glycoside coumarin, daphnetin-8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, has been isolated from Cortex Daphnes, the bark of various Daphne species. acgpubs.orgacgpubs.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Daphnetin |

| Daphnin (Daphnetin-7-glucoside) |

| Umbelliferone |

| Esculin |

| Daphnoretin |

| Rutarensin |

| Triumbellin |

| 6'-acetoxy-daphnetin-8-O-β-D-glucoside |

| Daphnetin-8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside |

| Yuanhuanin |

| Genkwanin |

| Mezerein |

| Daphnetoxin |

| Acetil-umbelliferon |

| Daphneretusin-A |

| Dimethyl-daphnoretin-7-O-glucoside |

| Daphneretusin B |

| p-glucosyl oxycinnamic acid |

| Quercetin 3-O-glucoside |

| β-amyrin |

| α-amyrin |

| Rutin |

| 7,8-Dimethoxycoumarin |

| Luteolin |

| Apigenin |

| Quercetin |

| Orientin |

| Isoorientin |

| Luteolin 7-O-glucoside |

| Apigenin 7-O-glucoside |

| 5-O-β-d-primeverosyl genkwanine |

| α-tocopherol |

| Carvone |

| Carvacrol |

| Spathulenol |

| Hexadecanoic acid |

| Eugenol |

| Fraxetin |

| Sideretin |

| Scopoletin |

| Scopolin |

| Surangib B |

| Xanthotol |

| 4-methylesculetin |

| Osthole |

| Scoparone |

| Imperatorin |

| Ferulic acid |

| Cinnamic acid |

| p-hydroxybenzoic acid |

| Coumaric acid |

Biosynthetic Pathways and Biotransformation of Daphnetin 8 Glucoside

Enzymatic Glycosylation Processes of Daphnetin (B354214)

Glycosylation is a critical enzymatic process that enhances the solubility, stability, and bioavailability of secondary metabolites like daphnetin. biosynth.com This reaction is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar molecule from an activated donor, typically UDP-glucose, to an acceptor molecule. nih.govpeerj.com In the context of coumarins, UGTs play a central role in creating a diverse array of glycosylated derivatives. peerj.com

The primary glycosylation of daphnetin often occurs at the 7-hydroxyl group to form daphnetin-7-glucoside, commonly known as daphnin (B190904). wikipedia.orgwikiwand.com This specific reaction is catalyzed by the enzyme O-dihydroxy coumarin (B35378) 7-O-glucosyltransferase. wikipedia.orgwikiwand.comwikipedia.org

Furthermore, direct enzymatic conversion of daphnetin to daphnetin-8-glucoside has been demonstrated through biotechnological methods. Research using suspension transgenic hairy root cultures of Polygonum multiflorum has shown that these cultures can biotransform exogenously supplied daphnetin into daphnetin-8-O-beta-D-glucoside. nih.govresearchgate.net This biotransformation highlights a regioselective glycosylation process favoring the 8-hydroxyl position. In these culture systems, the molar conversion ratio can be significantly influenced by the composition of the culture medium, as detailed in the table below. nih.govresearchgate.net

| Culture Medium | Biotransformation Time | Molar Conversion Ratio to this compound |

| Standard MS Medium | 36 hours | 32.11% |

| Sucrose-Only Medium | 36 hours | 72.44% |

| Data from studies on the biotransformation of daphnetin by Polygonum multiflorum hairy roots. nih.govresearchgate.net |

Metabolic Interconversions: Emphasis on Daphnin (Daphnetin-7-glucoside) to this compound

A key metabolic route to this compound in plants such as Daphne odora is the interconversion of its isomer, daphnin (daphnetin-7-glucoside). wikipedia.orgfrontiersin.orgarabjchem.org This transformation is not a simple shift but a multi-step process catalyzed by a transglucosidase enzyme. wikiwand.comwikipedia.org The process involves the hydrolysis of the glycosidic bond at the C-7 position of daphnin, followed by a re-glycosidation at the C-8 position. wikiwand.comwikipedia.org

This interconversion from the 7-glucoside to the 8-glucoside results in a compound that is energetically more stable. wikiwand.comwikipedia.org This pathway underscores a dynamic metabolism where different glycosidic isomers can be formed and interconverted, allowing the plant to modulate the chemical properties of these compounds. mdpi.com

Precursor Derivations via the Shikimate Pathway in Plant Metabolism

The core structure of this compound, the aglycone daphnetin, originates from the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic compounds. frontiersin.orgwikipedia.orgimrpress.com This pathway is absent in mammals. wikipedia.org

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. peerj.comresearchgate.net Through a seven-step enzymatic sequence, the pathway yields chorismate, a crucial branch-point intermediate. wikipedia.orgimrpress.com

Chorismate serves as the precursor for the aromatic amino acids L-phenylalanine and L-tyrosine. frontiersin.orgwikipedia.org These amino acids are the entry point into the phenylpropanoid pathway, which generates a vast array of secondary metabolites, including coumarins. peerj.com Specifically for daphnetin, L-phenylalanine and L-tyrosine are established as the primary precursors. frontiersin.orgarabjchem.orgfrontiersin.org Subsequent steps in the phenylpropanoid pathway involve ortho-hydroxylation of cinnamic acid derivatives, such as p-coumaric acid, to form the characteristic benzo-α-pyrone structure of coumarins like daphnetin. peerj.comannualreviews.org

Secondary Metabolic Transformations Affecting this compound Analogues

The biosynthesis of this compound occurs within a complex network of secondary metabolic transformations that produce a wide variety of related coumarin analogues in Daphne species. frontiersin.orgresearchgate.net These transformations lead to a significant diversity of structures based on the coumarin scaffold.

Besides daphnetin and its glucosides (daphnin and this compound), Daphne species also produce other simple coumarins such as umbelliferone (B1683723) and esculin. frontiersin.orgresearchgate.net The metabolic pathways can further modify these basic units, leading to more complex structures. These modifications include the formation of dimeric and trimeric coumarins. researchgate.net

Examples of these more complex analogues found in the Daphne genus include:

Dimeric Coumarins: Compounds like daphnoretin, rutarensin, and daphneretusin-A are formed, likely through oxidative coupling of simpler coumarin precursors. frontiersin.orgresearchgate.net

Trimeric Coumarins: Even more complex structures such as daphneretusin B and triumbellin have been identified, representing a higher order of metabolic transformation. frontiersin.orgresearchgate.net

These transformations highlight a sophisticated metabolic grid where precursors from the phenylpropanoid pathway are channeled into producing a rich diversity of coumarin derivatives, from simple glycosides to complex polymers.

Advanced Methodologies for Isolation and Comprehensive Structural Elucidation of Daphnetin 8 Glucoside

Chromatographic Separation and Purification Techniques

The isolation of daphnetin-8-glucoside from complex plant matrices is typically a multi-step process involving preliminary extraction followed by sequential chromatographic purifications. The polarity conferred by the glucose moiety, combined with the aromatic nature of the aglycone, allows for a strategic application of different chromatographic techniques.

Initial purification of this compound from crude plant extracts is commonly achieved through column chromatography (CC), a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.

Research Findings: Silica (B1680970) gel is the most frequently used stationary phase for the separation of coumarins from plant extracts. phytopharmajournal.comnih.govtjpr.org Researchers often employ a gradient elution method, which involves progressively increasing the polarity of the mobile phase to elute compounds with increasing polarity. A common mobile phase system for the fractionation of extracts containing this compound is a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). phytopharmajournal.comtjpr.org The process typically starts with a low-polarity solvent like 100% chloroform, and the polarity is gradually increased by adding methanol.

For instance, in a typical isolation procedure, a crude methanolic extract is first subjected to liquid-liquid partitioning. The resulting ethyl acetate (B1210297) or methanol-soluble fractions, which are enriched with glycosides, are then loaded onto a silica gel column. The column is eluted with solvent systems such as chloroform-methanol, starting with a ratio of 100:0 and gradually increasing to 90:10 or higher methanol concentrations. google.com Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound, identified by its characteristic UV fluorescence, are pooled for further purification. In some protocols, Sephadex LH-20 columns are also used, with methanol as the eluent, to separate compounds based on molecular size and polarity.

For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com This technique offers superior resolution and efficiency compared to standard column chromatography.

Research Findings: Reversed-phase (RP) HPLC is particularly effective for purifying polar glycosides like this compound. In this mode, a nonpolar stationary phase, most commonly a C18-bonded silica (ODS - octadecylsilane), is used with a polar mobile phase. nih.govuio.no

A typical preparative HPLC method for the final purification of this compound involves a C18 column and a mobile phase consisting of a gradient of methanol (MeOH) and water (H₂O), or acetonitrile (B52724) (ACN) and water, often with a small amount of acid (like formic acid) to improve peak shape. For example, a gradient might start with a higher proportion of water and gradually increase the proportion of the organic solvent (MeOH or ACN). uio.no The elution is monitored using a UV detector, typically at wavelengths where the coumarin (B35378) scaffold shows strong absorbance, such as 325 nm. researchgate.net The fraction corresponding to the this compound peak is collected, and the solvent is removed under vacuum to yield the pure compound.

Column Chromatography Applications

Spectroscopic and Spectrometric Characterization Approaches

Once isolated, the definitive structural elucidation of this compound is accomplished through a suite of spectroscopic and spectrometric techniques. Each method provides unique information that, when combined, confirms the molecular structure, connectivity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for assigning the complete structure of this compound.

Research Findings: The ¹H NMR spectrum reveals the signals for the aromatic protons of the daphnetin (B354214) core and the protons of the glucose moiety. The characteristic pair of doublets for the H-3 and H-4 protons of the α-pyrone ring are readily identifiable. The ¹³C NMR spectrum shows 15 carbon signals, corresponding to the nine carbons of the daphnetin aglycone and the six carbons of the glucose unit.

The crucial piece of evidence for the location of the glycosidic bond comes from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. A long-range correlation is observed between the anomeric proton of the glucose moiety (H-1') and the C-8 carbon of the daphnetin core. scielo.brscielo.br This observation unequivocally confirms that the glucose is attached at the C-8 position. The large coupling constant (typically J ≈ 8.0 Hz) for the anomeric proton (H-1') indicates a β-configuration for the glycosidic linkage. scielo.br

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | 160.0 | - | - |

| 3 | 111.5 | 6.28 (d, J=9.5) | C-2, C-4, C-4a |

| 4 | 144.7 | 7.90 (d, J=9.5) | C-2, C-4a, C-5 |

| 4a | 112.0 | - | - |

| 5 | 124.0 | 7.20 (d, J=8.5) | C-4, C-7, C-8a |

| 6 | 113.4 | 6.90 (d, J=8.5) | C-4a, C-8 |

| 7 | 147.7 | - | - |

| 8 | 131.0 | - | - |

| 8a | 153.4 | - | - |

| 1' | 103.7 | 4.80 (d, J=8.0) | C-8, C-5' |

| 2' | 73.8 | 3.50 (m) | C-1', C-3' |

| 3' | 77.2 | 3.45 (m) | C-2', C-4' |

| 4' | 69.6 | 3.30 (m) | C-3', C-5' |

| 5' | 76.2 | 3.20 (m) | C-1', C-4', C-6' |

| 6' | 60.7 | 3.75 (m), 3.55 (m) | C-5' |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used.

Research Findings: The ESI-MS spectrum of this compound in positive ion mode shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 341.086, which corresponds to the molecular formula C₁₅H₁₆O₉. nih.gov

The MS/MS fragmentation of this precursor ion is highly characteristic. The most significant fragmentation event is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose unit (162 Da). This produces a prominent fragment ion at m/z 179.033, which corresponds to the protonated daphnetin aglycone ([Aglycone+H]⁺). nih.govresearchgate.net This characteristic loss is a key indicator of a hexoside derivative. Further fragmentation of the aglycone ion can also be observed, providing additional structural confirmation.

| Precursor Ion [M+H]⁺ | m/z | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| C₁₅H₁₇O₉⁺ | 341.086 | 179.033 | [M+H - Glucose]⁺ (Daphnetin Aglycone) |

| 133.027 | Fragment from Daphnetin Aglycone | ||

| 123.046 | Fragment from Daphnetin Aglycone |

UV-Vis and IR spectroscopy provide valuable information about the electronic system and functional groups present in the molecule, respectively.

Research Findings: UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in methanol, shows absorption maxima that are characteristic of the 7,8-dihydroxycoumarin chromophore. It exhibits two main absorption bands, one around 260 nm and a more intense band around 326 nm. researchgate.net These absorptions are attributed to the π→π* electronic transitions within the conjugated aromatic system of the benz-α-pyrone core. acs.org

Pharmacological Activities and Underlying Molecular Mechanisms of Daphnetin 8 Glucoside in Preclinical Models

Antioxidant Activity Investigations

Daphnetin-8-glucoside has demonstrated notable antioxidant properties in various preclinical studies. biosynth.comnih.gov These activities are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases.

Mechanisms of Free Radical Scavenging

The antioxidant capacity of this compound is partly attributed to its ability to scavenge free radicals. biosynth.comnih.gov In vitro assays have been employed to quantify this activity. For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, daphnetin (B354214), the aglycone of this compound, exhibited potent activity. nih.gov Similarly, studies using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay have confirmed its antioxidant potential. nih.govmdpi.com The catechol group within the daphnetin structure is considered a key pharmacophore for this antioxidant activity. mdpi.com

A study investigating daphnetin's free radical scavenging mechanisms through quantum chemistry calculations revealed its potential to effectively scavenge hydroxyl (HO•), hydroperoxyl (HOO•), and nitrogen dioxide (NO2•) radicals. researchgate.net The primary mechanisms identified were formal hydrogen transfer (FHT) and sequential proton loss electron transfer (SPLET), depending on the radical species and the physiological environment (aqueous or lipid). researchgate.net

Table 1: Free Radical Scavenging Activity of Daphnetin

| Assay | Finding | Reference |

|---|---|---|

| DPPH Radical Scavenging | Daphnetin demonstrates strong hydrogen-donating ability with an IC50 value of 435.4 mM. | nih.gov |

| ABTS Radical Scavenging | Daphnetin shows excellent antioxidant capacity with an IC50 value of 146.1 mM. | nih.gov |

| Quantum Chemistry Calculations | Daphnetin is predicted to have good scavenging activity against HO•, HOO•, and NO2• radicals in physiological environments. | researchgate.net |

Modulation of Cellular Oxidative Stress Response Pathways (e.g., Nrf2 Signaling)

Beyond direct radical scavenging, this compound and its aglycone, daphnetin, modulate cellular pathways involved in the oxidative stress response. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.

Preclinical studies have shown that daphnetin can activate the Nrf2 pathway, leading to the increased expression of downstream targets like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govmdpi.com For instance, in a model of high-glucose-induced oxidative injury in Schwann cells, daphnetin was found to protect the cells by activating the Nrf2/GCLC pathway. mdpi.com This activation helps to restore the levels of endogenous antioxidants such as glutathione (B108866) (GSH). frontiersin.orgmdpi.com

Furthermore, research indicates that daphnetin's activation of the Nrf2 pathway can involve the modulation of upstream kinases like c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK). mdpi.comresearchgate.net

Table 2: Modulation of Nrf2 Signaling by Daphnetin

| Cellular Model/Condition | Key Findings | Reference |

|---|---|---|

| High-Glucose-Stimulated Mesangial Cells | Daphnetin enhances the activation of the Nrf2/Keap1 pathway. | researchgate.net |

| High-Glucose-Induced Oxidative Injury in Schwann Cells | Daphnetin protects cells by modulating the Nrf2/GCLC signaling pathway. | mdpi.com |

| CFA-Induced Inflammatory Pain in Mice | Daphnetin activates the Nrf2/HO-1 signaling pathway. | frontiersin.org |

| Cisplatin-Induced Nephrotoxicity in Mice | Daphnetin activates the Nrf2 pathway. | amazonaws.com |

Anti-inflammatory Activity Studies

This compound and daphnetin have been extensively studied for their anti-inflammatory effects in various preclinical models. frontiersin.orgnih.govacgpubs.org Inflammation is a critical component of many diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Inhibition of Pro-inflammatory Mediator Production

A significant aspect of the anti-inflammatory activity of daphnetin is its ability to inhibit the production of pro-inflammatory mediators. aimspress.comresearchgate.net Studies have consistently shown that daphnetin can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgresearchgate.net For example, in a rat model of benzene-induced leukemia, daphnetin treatment led to a reduction in these pro-inflammatory cytokines. researchgate.net

The inhibition of these mediators helps to dampen the inflammatory response and alleviate associated tissue damage. This effect has been observed in various models, including those for arthritis, inflammatory pain, and skin inflammation. frontiersin.orgplos.org

Interference with Key Inflammatory Signaling Cascades (e.g., NF-κB, TLR4)

The anti-inflammatory effects of daphnetin are mediated through its interference with key signaling cascades that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. plos.orgwikipedia.orgwikipedia.org

Preclinical research has demonstrated that daphnetin can suppress the activation of the NF-κB pathway. frontiersin.orgwikipedia.orgwikipedia.org This is often achieved by preventing the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of NF-κB. researchgate.net

Furthermore, daphnetin has been shown to interact with the Toll-like receptor 4 (TLR4) signaling pathway. frontiersin.orgaimspress.comwikipedia.org TLR4 is a receptor that recognizes pathogen-associated molecular patterns and triggers an inflammatory response. By inhibiting the TLR4/NF-κB signaling pathway, daphnetin can effectively reduce inflammation. aimspress.comwikipedia.org For instance, in a model of cerebral ischemia/reperfusion injury, daphnetin was found to exert its neuroprotective and anti-inflammatory effects by inhibiting this pathway. frontiersin.org

Table 3: Interference with Inflammatory Signaling by Daphnetin

| Signaling Pathway | Key Findings | Reference |

|---|---|---|

| NF-κB | Daphnetin suppresses the activation of the NF-κB pathway in various models, including T-cell activation and inflammatory pain. | frontiersin.orgplos.org |

| TLR4/NF-κB | Daphnetin inhibits the TLR4/NF-κB mediated inflammatory signaling pathway in conditions like cerebral ischemia and allergic rhinitis. | frontiersin.orgnih.govwikipedia.org |

| NFAT | Daphnetin down-regulates the activation of the NFAT signal transduction pathway in mouse T lymphocytes. | plos.org |

Neuroprotective Research Modalities

The neuroprotective potential of this compound and its aglycone has been investigated in several preclinical models of neurological disorders. frontiersin.orgnih.govresearchgate.net These studies highlight its ability to protect neurons from damage and improve neurological outcomes.

In a mouse model of cerebral ischemia, administration of daphnetin significantly increased neuron survival in the hippocampus and improved spatial memory. researchgate.net The neuroprotective effects were associated with a reduction in neuroinflammation, as evidenced by decreased expression of NF-κB and IL-1β. researchgate.net The study also found that daphnetin increased the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity. researchgate.net

Furthermore, daphnetin has been shown to protect against glutamate-induced toxicity in hippocampal HT22 cells and ischemic brain injury by restoring reduced glutathione (GSH) and superoxide (B77818) dismutase (SOD) levels. frontiersin.org The activation of the Nrf2/HO-1 signaling pathway is also implicated in its neuroprotective effects against oxidative stress-induced neuronal apoptosis. nih.gov

Research has also explored the role of daphnetin in models of neuropathic pain, where it has been shown to alleviate pain by inhibiting inflammation and astrocyte activation in the spinal cord. researchgate.net

Table 4: Neuroprotective Effects of Daphnetin

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Mouse Model of Cerebral Ischemia | Increased neuron survival, improved spatial memory, reduced neuroinflammation, and increased BDNF levels. | researchgate.net |

| Glutamate-Induced Toxicity in HT22 Cells | Dose-dependent neuroprotective action by restoring GSH and SOD levels. | frontiersin.org |

| Reoxygenation-Induced Cell Injury in Neurons | Inhibited oxidative stress and neuronal apoptosis by activating the Nrf2/HO-1 signaling pathway. | nih.gov |

| Chronic Constrictive Injury Rats (Neuropathic Pain) | Alleviated neuropathic pain by inhibiting inflammation and astrocyte activation in the spinal cord. | researchgate.net |

Cellular and Molecular Mechanisms of Action in Neural Disease Models (e.g., PI3K/Akt Pathway)

Research into the neuroprotective effects of this compound is still emerging. However, extensive studies on its aglycone, daphnetin, have revealed significant potential in models of neurological diseases, often involving the modulation of key signaling pathways. Phytochemicals are known to exert neuroprotective effects by targeting pathways such as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascade. scielo.br

Daphnetin has been shown to protect neurons in models of Alzheimer's disease. nih.gov Studies indicate that daphnetin can ameliorate cognitive deficits and reduce the deposition of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's. nih.gov The mechanism for this neuroprotection involves the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides. nih.gov Furthermore, daphnetin has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. nih.govscielo.br

In the context of neuroinflammation, a process implicated in many neurodegenerative disorders, daphnetin has been found to attenuate the activation of microglia, the primary immune cells of the central nervous system. acgpubs.org It can suppress the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) induced by lipopolysaccharide (LPS) or Aβ. acgpubs.org Mechanistically, daphnetin has been shown to block the PI3K/Akt signaling pathway in activated microglia, which contributes to the downregulation of the nuclear factor-kappa B (NF-κB) transcriptional activity. acgpubs.orgphytopharmajournal.com The MAPK and Akt pathways can play a negative role in the anti-inflammatory action of daphnetin. phytopharmajournal.com

Anticancer and Antiproliferative Mechanisms

The anticancer properties of daphnetin, the aglycone of this compound, have been widely investigated across various cancer models, including melanoma, ovarian, and lung cancer. scielo.bracgpubs.org One study noted that daphnetin-8-glycoside isolated from Daphne acuminate exhibited cardiotoxic activity. scielo.br

Daphnetin is recognized as a protein kinase inhibitor, a key aspect of its antiproliferative effects. scielo.brnih.gov It has been shown to inhibit several protein kinases that are crucial for cell proliferation and differentiation. acgpubs.org Research has demonstrated that daphnetin can directly inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, protein kinase A (PKA), and protein kinase C (PKC) with varying potencies. researchgate.net This inhibition is competitive with ATP in the case of the EGF receptor. acgpubs.org

| Protein Kinase Target | IC₅₀ (μM) | Reference |

|---|---|---|

| EGFR | 7.67 | researchgate.net |

| PKA | 9.33 | researchgate.net |

| PKC | 25.01 | researchgate.net |

Daphnetin exerts its anticancer effects by interfering with the cell cycle and promoting apoptosis (programmed cell death). scielo.br In human lung adenocarcinoma cells (A549), daphnetin has been shown to induce apoptosis by suppressing the anti-apoptotic Akt/NF-κB signaling pathway. nih.gov This leads to an upregulation of the pro-apoptotic protein caspase-3. nih.gov Similarly, in hepatocellular carcinoma cell lines, daphnetin treatment promoted apoptosis and induced cell cycle arrest in the G1 phase. scielo.br

In human melanoma cells, daphnetin inhibits cell viability and proliferation. acgpubs.org In models of esophageal cancer, it has been found to arrest the cell cycle in the S phase. acgpubs.org Furthermore, daphnetin treatment can modulate the balance of apoptosis-regulating proteins, causing an increase in the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax in certain cellular contexts. frontiersin.org An extract of Daphne altaica, containing daphnetin and its 7-O-β-D-glucoside, was shown to induce apoptosis and cause cell cycle arrest at the S phase in human esophageal carcinoma cells.

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death in cancer. Daphnetin has been found to modulate this process in cancer cells. In ovarian cancer, daphnetin can trigger ROS-induced cell death and induce cytoprotective autophagy by modulating the AMPK/Akt/mTOR pathway. scielo.brfrontiersin.org While autophagy can sometimes protect cancer cells, its induction by daphnetin in this context is part of a complex interplay with apoptosis that ultimately leads to an antitumor effect. scielo.brfrontiersin.org Studies have shown that daphnetin treatment leads to the upregulation of AMPK and the downregulation of phosphorylated Akt and mTOR, key regulators of autophagy. frontiersin.org

Modulation of Cell Cycle Progression and Apoptosis Induction

Antimicrobial Investigations

While much of the pharmacological research has centered on daphnetin, there are specific studies that have investigated the antimicrobial properties of this compound directly.

A study involving coumarins isolated from Rhododendron lepidotum directly evaluated the antibacterial activity of daphnetin-8-O-glucoside against several pathogenic bacterial strains. scielo.br The study compared its efficacy to its aglycone, daphnetin. The results indicated that daphnetin-8-O-glucoside possessed antibacterial activity, although it was less potent than daphnetin. scielo.br Daphnetin itself showed the best activity among the tested compounds, particularly against Gram-positive bacteria. scielo.br

| Compound | Staphylococcus aureus (ATCC-29213) | Methicillin-Resistant S. aureus (MRSA, ATCC-15187) | Escherichia coli (ATCC-8739) | Pseudomonas aeruginosa (ATCC-9027) | Reference |

|---|---|---|---|---|---|

| This compound | 1000 µg/mL | 1000 µg/mL | 1000 µg/mL | 1000 µg/mL | scielo.br |

| Daphnetin | 125 µg/mL | 125 µg/mL | >1000 µg/mL | >1000 µg/mL | scielo.br |

The aglycone, daphnetin, has also been investigated against other pathogenic strains. It has shown good activity against multidrug-resistant Helicobacter pylori with MICs ranging from 25 to 100 μg/ml. frontiersin.org It has also demonstrated antibacterial action against Pseudomonas fluorescens and Shewanella putrefaciens by disrupting their cell walls. frontiersin.org

Exploration of Other Antimicrobial Potentials

Preclinical research exploring the specific antimicrobial activities of isolated this compound is limited, particularly when compared to its widely studied aglycone, daphnetin. However, available studies suggest that its potency may be modest.

One of the few direct investigations into the antibacterial action of this compound was conducted on a sample isolated from Rhododendron lepidotum. scielo.br In this study, the compound exhibited weak antibacterial activity, with a minimum inhibitory concentration (MIC) of 1000 μg/mL against a panel of both gram-positive and gram-negative bacteria. scielo.br This activity was considerably lower than that of its parent compound, daphnetin, which showed an MIC of 125 μg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). scielo.br Furthermore, daphnin (B190904) (daphnetin-7-O-glucoside), another glycoside of daphnetin, also demonstrated superior antibacterial efficacy with an MIC of 250 μg/mL against the tested strains. scielo.br This suggests that the presence and position of the glucose moiety on the daphnetin structure significantly influence its antibacterial potency, with glycosylation at the C-8 position appearing to diminish its activity. scielo.br

Currently, there is a lack of specific preclinical data on the direct antifungal or antiviral activities of isolated this compound.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Daphnetin-8-O-glucoside | S. aureus, S. epidermidis, MRSA, E. coli, P. aeruginosa, S. typhi | 1000 |

| Daphnetin | 125 - >1000 | |

| Daphnin (Daphnetin-7-O-glucoside) | 250 |

Elucidation of Other Biological Potencies

Beyond its modest antimicrobial profile, this compound has demonstrated several other significant biological activities in preclinical settings, primarily related to its antioxidant and anti-inflammatory capacities.

The compound is reported to exhibit potent antioxidant and anti-inflammatory effects. biosynth.com The underlying mechanisms for these activities are believed to involve the direct scavenging of free radicals and the inhibition of pro-inflammatory cytokine production. biosynth.com Furthermore, this compound is thought to modulate signal transduction pathways that are integral to cellular responses to oxidative stress. biosynth.com These properties make it a compound of interest for investigating potential therapeutic strategies for managing conditions rooted in oxidative stress and inflammation. biosynth.com Based on these activities, its potential has been considered for future research in neurodegenerative diseases, cardiovascular health, and skin protection. biosynth.com

The biological effects of many glycosides are often linked to their in vivo hydrolysis, which releases the aglycone. The aglycone of this compound, daphnetin, is known to possess a wide array of potent pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects, primarily through the modulation of signaling pathways like NF-κB, Nrf2, and TLR4. frontiersin.orgmdpi.comfrontiersin.orgnih.gov Therefore, it is plausible that some of the biological activities observed for this compound may be mediated through its conversion to daphnetin within the biological system. frontiersin.org

| Biological Potency | Preclinical Observation / Proposed Mechanism | Reference |

|---|---|---|

| Antioxidant | Mediated by scavenging of free radicals and modulation of cellular oxidative stress response pathways. | biosynth.com |

| Anti-inflammatory | Attributed to the inhibition of pro-inflammatory cytokine production. | biosynth.com |

| Cardiotoxic | Observed with daphnetin-8-glycoside from Daphne mucronata. | nih.govscispace.com |

| Potential Neuroprotective, Cardioprotective, and Dermato-protective | Suggested as areas for future investigation based on its antioxidant and anti-inflammatory activities. | biosynth.com |

Structure Activity Relationship Sar Studies of Daphnetin 8 Glucoside and Analogues

Influence of Glycosidic Linkage on Bioactivity, Stability, and Cellular Interactions

The attachment of a glucose molecule to the daphnetin (B354214) core at the 8th position, forming daphnetin-8-glucoside, significantly impacts its physicochemical properties and biological activity. This glycosidic linkage is a key structural feature that governs the compound's behavior in biological systems.

The presence of the glucose moiety enhances the water solubility and stability of this compound compared to its aglycone form, daphnetin. biosynth.com This increased solubility can facilitate its bioavailability in the body. biosynth.com The glycosidic bond can be cleaved by enzymes such as transglucosidase through hydrolysis, releasing the active daphnetin aglycone and D-glucopyranose. wikipedia.org This enzymatic conversion is a critical step in the metabolism of this compound. wikipedia.org

The glycosidic linkage also plays a crucial role in the cellular interactions of this compound. While the aglycone, daphnetin, is often responsible for the direct pharmacological effects, the glucoside form may influence its transport across cell membranes and its interaction with specific cellular targets. For instance, the glycosylation can affect how the molecule interacts with membrane transporters and receptors, which can dictate its uptake and distribution within cells and tissues.

Comparative Pharmacological Analysis with Daphnetin Aglycone and Positional Isomers (e.g., Daphnin)

A comparative analysis of this compound with its aglycone, daphnetin, and its positional isomer, daphnin (B190904), highlights significant differences in their pharmacological profiles, which are primarily dictated by the presence and position of the glucosyl group.

Daphnetin vs. This compound:

Daphnetin, the aglycone of this compound, is a potent bioactive molecule with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. frontiersin.orgnih.govresearchgate.net Its therapeutic potential has been extensively studied. frontiersin.orgnih.govfrontiersin.org The presence of the glucoside in this compound modulates these activities. Generally, the aglycone is considered the more active form, and the bioactivity of the glucoside is often dependent on its conversion to daphnetin within the body. wikipedia.org

For example, daphnetin has demonstrated strong antioxidant properties by scavenging free radicals. researchgate.net While this compound also exhibits antioxidant activities, the direct radical scavenging capacity is often attributed to the hydroxyl groups on the daphnetin core, which become fully available after the cleavage of the glucose moiety. biosynth.comresearchgate.net

Daphnin (Daphnetin-7-glucoside) vs. This compound:

Daphnin and this compound are positional isomers, with the only difference being the attachment point of the glucose molecule to the daphnetin structure (C7 versus C8). This seemingly minor structural variance leads to notable differences in their properties and biological activities.

In some plant species, daphnin can be converted into this compound by the enzyme transglucosidase. wikipedia.org As mentioned earlier, this compound is energetically more stable than daphnin. wikipedia.org This suggests that the position of the glycosidic linkage influences the molecule's thermodynamic stability.

Pharmacologically, both daphnin and this compound are part of the spectrum of bioactive coumarins found in Daphne species and exhibit activities such as antioxidant and anti-inflammatory effects. wikipedia.orgceon.rs However, the specific potency and mechanisms of action can differ. For instance, a study on the antibacterial activity of various coumarins found that daphnetin itself showed the best activity, while the glycosides, including daphnin, were also active. scielo.br The position of the sugar can influence how the molecule interacts with bacterial cell walls or enzymes.

| Compound | Key Structural Feature | Reported Bioactivities | Notes |

|---|---|---|---|

| This compound | Glucose at C8 position | Antioxidant, Anti-inflammatory biosynth.com | Enhanced solubility and stability biosynth.com |

| Daphnetin | Aglycone (no sugar) | Anti-inflammatory, Antioxidant, Neuroprotective, Anticancer frontiersin.orgnih.govresearchgate.net | Generally more potent than its glucosides |

| Daphnin (Daphnetin-7-glucoside) | Glucose at C7 position | Antimicrobial, Antioxidant, Anti-inflammatory wikipedia.org | Less energetically stable than this compound wikipedia.org |

Impact of Substituent Modifications on Molecular Target Binding and Efficacy

The modification of substituents on the this compound molecule can profoundly impact its binding to molecular targets and, consequently, its therapeutic efficacy. Structure-activity relationship (SAR) studies often involve altering different parts of a molecule to understand which functional groups are essential for its biological activity.

For the parent compound, daphnetin, modifications at the C-7 and C-8 hydroxyl groups, as well as at the C-3 and C-4 positions of the coumarin (B35378) ring, have been shown to influence its activity. frontiersin.org For instance, the generation of various derivatives through O-acylation or O-alkylation at the C-7 and C-8 positions can modulate the compound's interaction with G-protein coupled receptors (GPCRs). frontiersin.org

While specific SAR studies on this compound are less common, the principles derived from daphnetin and other coumarins are applicable. The glucose moiety itself is a major substituent, and its removal (hydrolysis to daphnetin) is a key activation step for many of its biological effects. wikipedia.org

Further modifications could involve:

Acylation or Alkylation of the Glucose Hydroxyls: Altering the hydroxyl groups on the glucose part of this compound could change its solubility, membrane permeability, and interaction with glycosidases, thereby affecting its metabolism and bioavailability.

Modification of the Daphnetin Core: Changes to the coumarin structure, such as the introduction of different functional groups at available positions, would likely alter the molecule's electronic properties and steric shape, influencing its binding affinity to specific enzymes or receptors. For example, studies on daphnetin derivatives have shown that such modifications can lead to potent antioxidant agents. frontiersin.org

The efficacy of this compound and its analogues is intrinsically linked to their ability to interact with specific molecular targets. These interactions are governed by the three-dimensional structure of the molecule and the distribution of its functional groups. Therefore, any modification to its structure, whether on the aglycone or the glycosidic moiety, has the potential to enhance or diminish its therapeutic effects.

| Modification Site | Potential Modification | Predicted Impact on Bioactivity |

|---|---|---|

| Glycosidic Linkage | Cleavage (hydrolysis) | Release of the more active daphnetin aglycone wikipedia.org |

| C7 and C8 Hydroxyls (on Daphnetin) | O-acylation/O-alkylation | Modulation of activity on targets like GPCRs frontiersin.org |

| C3 and C4 Positions (on Daphnetin) | Substitution | Creation of derivatives with potentially different pharmacological profiles frontiersin.org |

| Glucose Hydroxyls | Acylation or other derivatization | Altered solubility, membrane transport, and metabolism |

Analytical Quantification and Bioanalytical Methodologies for Daphnetin 8 Glucoside

Quantitative Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of daphnetin-8-glucoside, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of this compound. Methods have been developed to simultaneously determine the presence of this compound alongside other related compounds, such as daphnetin (B354214) and 7-hydroxycoumarin, in various plant species. patsnap.com The development of these HPLC methods often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. For instance, a common approach utilizes a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. elixirpublishers.com Detection is typically performed using a UV/VIS detector, with specific wavelengths chosen based on the absorbance maxima of this compound. elixirpublishers.com

Validation of these HPLC methods is critical to ensure their accuracy, precision, and reliability. Key validation parameters include linearity, range, accuracy, precision, and specificity. The establishment of a calibration curve with a high correlation coefficient is essential for accurate quantification. researchgate.net

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 90:10 v/v) elixirpublishers.com |

| Flow Rate | 1.0 mL/min elixirpublishers.com |

| Detection | UV at 325 nm elixirpublishers.com |

| Injection Volume | 25 µL elixirpublishers.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as serum and feces, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity. frontiersin.org This technique combines the high separation efficiency of UHPLC with the precise mass identification capabilities of MS/MS, allowing for the detection and quantification of trace amounts of the compound.

The development of UHPLC-MS/MS methods involves the optimization of both chromatographic conditions and mass spectrometric parameters. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), which enhances the specificity of the analysis. For instance, in positive ion mode, the precursor ion [M+H]+ for this compound has been identified at m/z 341.086. nih.gov In negative ion mode, fragmentation of the parent ion provides characteristic product ions that can be used for quantification. mdpi.com The use of an internal standard is often incorporated to improve the accuracy and precision of the method. semanticscholar.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C15H16O9 | nih.gov |

| Precursor Ion (m/z) [M+H]+ | 341.086 | nih.gov |

| Precursor Ion (m/z) [M+NH4]+ | 358.113 | nih.gov |

| Major MS2 Fragment Ion (m/z) | 179.033676 | nih.gov |

Spectrophotometric and Cell-Based Assays for Biological Potency Assessment

Beyond chromatographic quantification, spectrophotometric and cell-based assays are vital for assessing the biological activity of this compound and the extracts containing it.

Spectrophotometric methods are commonly used to determine the total phenolic and flavonoid content in botanical extracts, providing an initial screening of their potential antioxidant capacity. nanobioletters.comresearchgate.net These assays, such as the Folin-Ciocalteu method for total phenolics and the aluminum chloride colorimetric method for total flavonoids, are based on colorimetric reactions that can be measured at specific wavelengths. researchgate.net

Cell-based assays provide a more direct measure of the biological potency of this compound. For example, the Cellular Antioxidant Activity (CAA) assay can be used to evaluate its antioxidant effects within a cellular environment. Other assays, such as the MTT assay, are employed to assess the antiproliferative or cytotoxic effects of the compound on various cell lines. scirp.org For instance, the necrotic effects of extracts containing this compound have been evaluated using flow cytometry with propidium (B1200493) iodide (PI) and annexin (B1180172) V staining. scirp.org

Methodologies for Trace Analysis in Biological Samples and Botanical Extracts

The detection and quantification of this compound at trace levels in biological fluids and complex botanical extracts present significant analytical challenges. Methodologies for trace analysis must be highly sensitive and selective to overcome matrix interference.

UHPLC-MS/MS is the premier technique for trace analysis due to its high sensitivity and specificity. biocrick.comjove.com Sample preparation is a critical step in trace analysis to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are often employed prior to chromatographic analysis.

In botanical extracts, where this compound may be present alongside a multitude of other compounds, high-resolution chromatographic techniques are essential for accurate quantification. researchgate.netresearchgate.net The development of specific extraction protocols, such as using a Soxhlet apparatus, can also be crucial for efficiently isolating the compound from the plant material. scribd.com The isolation and purification of this compound can be achieved through techniques like thin-layer chromatography and column chromatography, with its structure confirmed by spectroscopic methods including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.gov

Future Research Directions and Translational Perspectives for Daphnetin 8 Glucoside

Discovery of Novel Bioactivities and Deeper Mechanistic Insights

Future research is poised to uncover novel biological activities of daphnetin-8-glucoside and provide a more profound understanding of its mechanisms of action, distinguishing it from its more studied aglycone, daphnetin (B354214). The addition of the glucoside group can enhance solubility and stability, potentially altering its bioavailability and interaction with cellular targets. biosynth.com

Initial studies have already hinted at its unique therapeutic potential. For instance, in the context of cutaneous wound healing, this compound, along with its isomer daphnin (B190904) (daphnetin-7-glucoside), was found to specifically augment collagen production and the expression of COL1A1 and COL3A1 mRNA in human dermal fibroblasts. This suggests a direct role in tissue remodeling and repair, a bioactivity that warrants deeper investigation.

The extensive research on daphnetin provides a roadmap for exploring the mechanistic pathways of this compound. Daphnetin is known for its potent anti-inflammatory, antioxidant, and anticancer effects, often mediated through key signaling pathways. frontiersin.orgfrontiersin.org Future studies should investigate whether this compound modulates these same pathways, which include:

NF-κB and JAK/STAT Pathways: Daphnetin is known to suppress inflammation by inhibiting the NF-κB and JAK/STAT signaling cascades. frontiersin.org Research is needed to determine if this compound shares these anti-inflammatory properties and if its glycosylation impacts the potency or mechanism of inhibition. frontiersin.org

Nrf2 Signaling: The antioxidant effects of daphnetin are linked to the activation of the Nrf2 pathway, which upregulates cellular defense mechanisms against oxidative stress. patsnap.com Investigating the ability of this compound to activate this pathway could reveal its potential in managing oxidative stress-related disorders. biosynth.com

PI3K/Akt/mTOR Pathway: This pathway is crucial in cell proliferation, survival, and autophagy. Daphnetin has been shown to modulate this pathway, leading to anticancer effects and the induction of protective autophagy. frontiersin.org Exploring the influence of this compound on the PI3K/Akt/mTOR pathway could uncover novel applications in cancer therapy.

A key translational perspective will be to perform comparative studies between daphnetin and its 8-glucoside derivative to delineate how glycosylation affects absorption, metabolism, and ultimately, bioactivity.

Advanced Synthetic Biology and Bioproduction Strategies for this compound

The limited availability of this compound from natural plant sources necessitates the development of scalable and sustainable production methods. Advanced synthetic biology offers a promising solution for the heterologous production of this compound in microbial chassis such as Escherichia coli or Saccharomyces cerevisiae.

The biosynthetic pathway of daphnetin originates from the shikimate pathway, with L-phenylalanine and L-tyrosine serving as precursors. arabjchem.orgfrontiersin.org A plausible strategy for the bioproduction of this compound would involve several key steps:

Pathway Reconstruction: The core daphnetin structure is synthesized from umbelliferone (B1683723) via a hydroxylation step. arabjchem.orgfrontiersin.org The genes encoding the necessary enzymes, such as hydroxylases (often cytochrome P450s) from the source plant (e.g., Daphne species), would need to be identified and expressed in the microbial host.

Glycosylation Engineering: The final and most critical step is the specific attachment of a glucose molecule to the 8-hydroxyl group of daphnetin. In nature, this compound is formed via the enzymatic conversion of daphnin (daphnetin-7-glucoside) by a transglucosidase. frontiersin.orgwikipedia.org Alternatively, specific UDP-glycosyltransferases (UGTs) could be engineered for this purpose. Several UGTs have shown activity with daphnetin as a substrate, highlighting the potential to screen for or engineer an enzyme with the desired 8-O-regioselectivity. nih.govwiley.com

Metabolic Optimization: To enhance yield, the host organism's metabolism would require optimization. This includes increasing the precursor supply, balancing the expression of pathway genes using combinatorial assembly techniques, and potentially developing biosensors for high-throughput screening of high-producing strains.

This synthetic biology approach could provide a reliable and cost-effective source of this compound, facilitating further research and potential commercialization. nih.gov

Development of Chemical Probes and Pharmacological Tools Based on this compound Structure

The unique structure of this compound can be leveraged to develop sophisticated chemical probes and pharmacological tools for modern drug discovery. uu.sescirp.org Such tools are invaluable for identifying molecular targets, elucidating mechanisms of action, and studying drug-target interactions in complex biological systems.

Future research could focus on designing and synthesizing a variety of probes based on the this compound scaffold:

Fluorescent Probes: By conjugating a fluorophore to the this compound molecule, researchers can create probes to visualize its subcellular localization and track its movement within living cells. The coumarin (B35378) core itself has fluorescent properties that can be modified and enhanced for this purpose. acs.orgnih.govnih.gov These probes would be instrumental in confirming whether the compound enters the nucleus to modulate transcription factors like NF-κB or acts on membrane-bound receptors.

Affinity-Based Probes: To identify the direct binding partners of this compound, affinity-based probes can be developed. This involves modifying the scaffold to include a photoreactive group or a "tag" (like biotin) that allows for the capture and subsequent identification of interacting proteins via techniques like mass spectrometry.

Structure-Activity Relationship (SAR) Tools: A library of this compound derivatives could be synthesized to systematically probe the importance of different functional groups. By modifying the hydroxyl groups on the coumarin ring or altering the glycosidic linkage, researchers can determine the key structural features required for its biological activities. This SAR data is critical for designing more potent and selective analogs for therapeutic use. nih.gov

The development of these chemical tools will accelerate the translation of this compound from a promising natural product into a well-understood pharmacological agent with defined molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.